An In-depth Technical Guide to Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
An In-depth Technical Guide to Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
CAS Number: 843-59-4
This technical guide provides a comprehensive overview of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications as a versatile scaffold for novel therapeutics.
Chemical and Physical Properties
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a bicyclic organic compound with a rigid three-dimensional structure. This rigidity is a key feature, allowing for the precise spatial arrangement of functional groups, which is highly advantageous in the design of molecules with specific biological targets.[1][2]
| Property | Value | Reference |
| CAS Number | 843-59-4 | [][4][5][6][7] |
| Molecular Formula | C₁₄H₁₈O₆ | [][4] |
| Molecular Weight | 282.29 g/mol | [][4] |
| Melting Point | 108 °C | [] |
| Boiling Point | 393.048 °C at 760 mmHg | [] |
| Density | 1.321 g/cm³ | [] |
| IUPAC Name | diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | [] |
| SMILES | CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC | [] |
| InChI Key | ZRMZQKZRZQCGJV-UHFFFAOYSA-N | [] |
Synthesis and Purification
A reliable method for the synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has been reported, providing a yield of approximately 50% with 95% purity.[8]
Experimental Protocol: Synthesis
Materials:
-
Sodium hydride
-
Ethylene glycol dimethyl ether
-
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
-
1,2-dibromoethane
-
Dichloromethane
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether in a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.[8]
-
Add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.[8]
-
Heat the mixture to 60 °C and slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.[8]
-
After the addition is complete, raise the temperature to 90 °C and continue stirring for 20 hours.[8]
-
Remove the unreacted 1,2-dibromoethane and ethylene glycol dimethyl ether by distillation under reduced pressure.[8]
-
Dissolve the residue in a large amount of dichloromethane.[8]
-
Adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.[8]
-
Extract the aqueous phase with dichloromethane and combine the organic phases.
-
Remove the solvent to obtain the crude product.[8]
Experimental Protocol: Purification
The crude product can be purified by recrystallization from ethanol to afford Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in 95% purity.[8]
Spectroscopic Data
While a complete set of publicly available spectral data with peak assignments is limited, some information can be found through various chemical suppliers and databases. Researchers are advised to acquire their own analytical data for full characterization. Commercial suppliers may offer access to NMR, HPLC, and LC-MS data upon request.[9]
Applications in Drug Discovery
The rigid bicyclo[2.2.2]octane core of this molecule serves as a valuable scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas.
Antiviral Activity
Recent studies have explored fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[1] The rigid scaffold allows for the design of compounds that can effectively fit into the enzyme's active site.
Anti-inflammatory Activity
Derivatives of the bicyclo[2.2.2]octane system have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a strategy to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Metabolic Disorders
Bicyclo[2.2.2]octane amide derivatives have been identified as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is implicated in metabolic syndrome and diabetes, and its inhibition is a therapeutic target for these conditions. The lipophilic nature of the bicyclic core is thought to enhance binding to the enzyme's hydrophobic pocket.[1]
Synthetic Pathways and Logical Relationships
The primary utility of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is as a starting material for more complex molecules. The following diagrams illustrate the key synthetic transformations.
Caption: Synthetic pathway from starting materials to bioactive derivatives.
The diketo-diester can be reduced to the corresponding dihydroxy derivative, which provides another entry point for further functionalization.[10]
Caption: Role as a scaffold in developing various therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffolds | Senge Group at TCD [sengegroup.eu]
- 4. scbt.com [scbt.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 843-59-4 Cas No. | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 7. Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | 843-59-4 | Benchchem [benchchem.com]
- 8. DIETHYL 2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE | 843-59-4 [chemicalbook.com]
- 9. 843-59-4|Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
